![molecular formula C12H24N2O3SSi B12533231 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole CAS No. 805244-13-7](/img/structure/B12533231.png)
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole is an organosilicon compound that combines the properties of both imidazole and silane groups. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable coupling agent in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole typically involves the reaction of 1H-imidazole with 3-(triethoxysilyl)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silane group.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: Silanols and siloxanes.
Scientific Research Applications
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of advanced composites, coatings, and sealants.
Mechanism of Action
The mechanism of action of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole involves the formation of covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The imidazole ring can interact with organic molecules through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole
- 3-(Triethoxysilyl)propyl isocyanate
- Bis[3-(triethoxysilyl)propyl]tetrasulfide
Uniqueness
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole is unique due to its dual functionality, combining the reactivity of both imidazole and silane groups. This allows it to act as an effective coupling agent, enhancing the properties of composite materials and improving the performance of various industrial products .
Properties
CAS No. |
805244-13-7 |
|---|---|
Molecular Formula |
C12H24N2O3SSi |
Molecular Weight |
304.48 g/mol |
IUPAC Name |
triethoxy-[3-(1H-imidazol-2-ylsulfanyl)propyl]silane |
InChI |
InChI=1S/C12H24N2O3SSi/c1-4-15-19(16-5-2,17-6-3)11-7-10-18-12-13-8-9-14-12/h8-9H,4-7,10-11H2,1-3H3,(H,13,14) |
InChI Key |
GCJIGZFIWOQUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCSC1=NC=CN1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


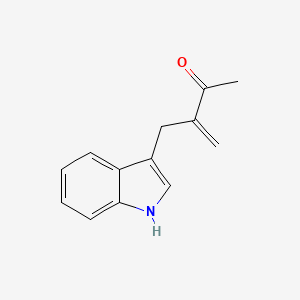
![(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12533158.png)

![6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol](/img/structure/B12533185.png)
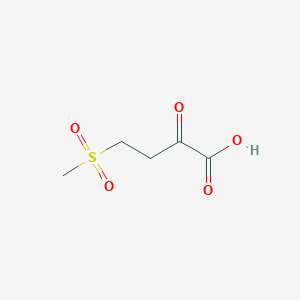
![4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B12533196.png)
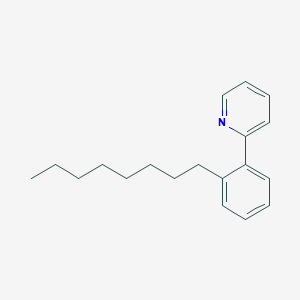
![N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine](/img/structure/B12533210.png)

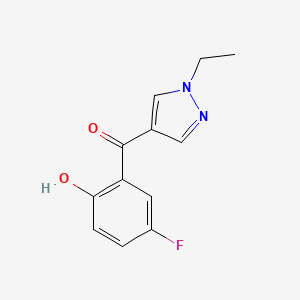
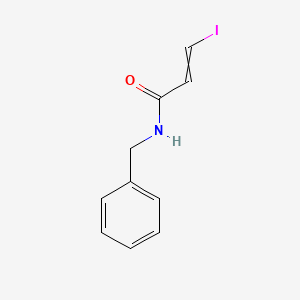
![1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione](/img/structure/B12533227.png)
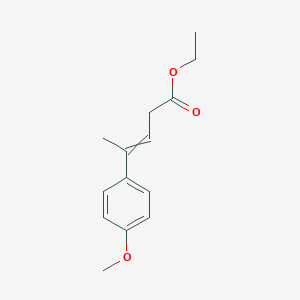
![8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine](/img/structure/B12533239.png)
